2-(Pyrimidin-5-yl)cyclopentan-1-ol
Overview
Description
2-(Pyrimidin-5-yl)cyclopentan-1-ol is a chemical compound characterized by a cyclopentane ring fused with a pyrimidine ring at the 5-position
Scientific Research Applications
2-(Pyrimidin-5-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Pyrimidines, which are a key component of this compound, are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It can be inferred from the known effects of pyrimidines that they likely impact the pathways involving the inflammatory mediators mentioned above .
Result of Action
Given the known anti-inflammatory effects of pyrimidines, it can be inferred that this compound may have similar effects, potentially reducing inflammation by inhibiting the activity of certain inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-5-yl)cyclopentan-1-ol typically involves the reaction of pyrimidin-5-yl derivatives with cyclopentan-1-ol under specific conditions. One common method includes refluxing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with protected (1R,3R)-3-((tert-butyl-dimethyl-silyl)oxy)cyclopentan-1-amine in dioxane containing triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted pyrimidines or cyclopentanes.
Comparison with Similar Compounds
2-(Pyrimidin-5-yl)cyclohexan-1-ol
2-(Pyrimidin-5-yl)tetrahydropyran-1-ol
2-(Pyrimidin-5-yl)tetrahydrofuran-1-ol
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Properties
IUPAC Name |
2-pyrimidin-5-ylcyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-3-1-2-8(9)7-4-10-6-11-5-7/h4-6,8-9,12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVRFCKAKVOFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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